molecular formula C17H18N6O3S B2375632 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1206996-08-8

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2375632
CAS No.: 1206996-08-8
M. Wt: 386.43
InChI Key: UHIABALPABWNAS-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a combination of thiazolidine, cyclohexyl, tetrazole, and benzamide groups. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a cycloaddition reaction or by using cyclohexyl halides.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized by reacting an azide with a nitrile under acidic conditions.

    Benzamide Formation: The final step involves coupling the intermediate with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The benzamide and tetrazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure, which might interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in diabetes treatment.

    Tetrazole Derivatives: Often used in pharmaceuticals for their bioactivity.

    Benzamides: Commonly found in various drugs with diverse therapeutic effects.

Uniqueness

The combination of these functional groups in N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to other compounds.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-(tetrazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c24-15-9-27-17(26)23(15)14-7-2-1-6-13(14)19-16(25)11-4-3-5-12(8-11)22-10-18-20-21-22/h3-5,8,10,13-14H,1-2,6-7,9H2,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIABALPABWNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)N4C(=O)CSC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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